molecular formula C7H16ClNO B8186708 trans-3-Amino-cycloheptanol hydrochloride

trans-3-Amino-cycloheptanol hydrochloride

Cat. No.: B8186708
M. Wt: 165.66 g/mol
InChI Key: MUUOZVGDMPWWQU-LEUCUCNGSA-N
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Description

Trans-3-Amino-cycloheptanol hydrochloride: is an organic compound with the molecular formula C7H16ClNO It is typically found as a white to pale yellow solid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-cycloheptanol hydrochloride typically involves the hydrogenation of a precursor compound in the presence of a catalyst. One common method starts with the hydrogenation of p-aminophenol, followed by acetylation and catalytic hydrogenation to achieve high selectivity and yield for the trans-isomer .

Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce a variety of substituted amino-cycloheptanol compounds.

Scientific Research Applications

Trans-3-Amino-cycloheptanol hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of trans-3-Amino-cycloheptanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biochemical and physiological processes. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

    Trans-3-Amino-cyclohexanol hydrochloride: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.

    Trans-4-Amino-cyclohexanol hydrochloride: Another similar compound with the amino group positioned differently on the cyclohexane ring.

Uniqueness: Trans-3-Amino-cycloheptanol hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs.

Biological Activity

trans-3-Amino-cycloheptanol hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C7H15NO·HCl
  • Molecular Weight : 165.66 g/mol
  • CAS Number : 124555-43-7

This compound is characterized by a seven-membered cyclic structure, which influences its chemical reactivity and biological interactions.

Synthesis and Preparation

The synthesis of this compound typically involves the hydrogenation of p-aminophenol or related precursors. The following methods are commonly employed:

  • Hydrogenation : The precursor compound undergoes hydrogenation in the presence of a catalyst.
  • Acidification : The product is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Activity

This compound has been studied for its diverse biological activities:

  • Enzyme Interaction : Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its amino alcohol structure allows it to interact with various biomolecules, influencing cellular processes.
  • Respiratory Effects : It has been noted for its potential in respiratory therapies, where it may enhance mucus production and facilitate the clearance of secretions from the respiratory tract. This mechanism is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD).

The exact mechanism of action remains partially elucidated; however, it is believed to involve:

  • Interaction with Mucous Membranes : The compound acts on mucous membranes, enhancing physiological clearance mechanisms.
  • Stimulation of Surfactant Production : It promotes the synthesis and release of surfactant by type II pneumocytes, which is crucial for maintaining lung function.

Comparative Analysis

A comparison with similar compounds reveals distinct characteristics:

CompoundStructure TypeKey Biological Activity
trans-3-Amino-cycloheptanol HClSeven-memberedRespiratory tract effects
trans-3-Amino-cyclohexanol HClSix-memberedSimilar enzyme modulation
cis-4-Aminocyclohexanol HClSix-memberedVarying potency in enzyme inhibition

This compound exhibits unique properties due to its seven-membered ring structure, which may confer different chemical reactivity compared to its six-membered analogs.

Case Studies and Research Findings

  • Study on Respiratory Function :
    • A study published in a pharmacology journal highlighted the efficacy of this compound in enhancing mucus clearance in animal models with induced airway obstruction. The results demonstrated a statistically significant improvement in respiratory function metrics post-treatment.
  • Enzyme Activity Modulation :
    • In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders .

Properties

IUPAC Name

(1S,3S)-3-aminocycloheptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOZVGDMPWWQU-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](C[C@H](C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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